Fluoroethylcholine ion F-18

Description

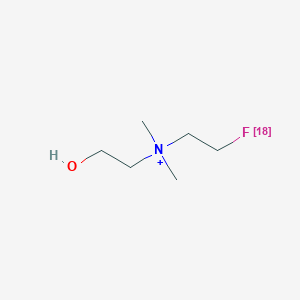

Structure

3D Structure

Properties

CAS No. |

188709-02-6 |

|---|---|

Molecular Formula |

C6H15FNO+ |

Molecular Weight |

135.19 g/mol |

IUPAC Name |

2-(18F)fluoranylethyl-(2-hydroxyethyl)-dimethylazanium |

InChI |

InChI=1S/C6H15FNO/c1-8(2,4-3-7)5-6-9/h9H,3-6H2,1-2H3/q+1/i7-1 |

InChI Key |

HVTQGIFBNBMSGE-JZRMKITLSA-N |

SMILES |

C[N+](C)(CCO)CCF |

Isomeric SMILES |

C[N+](C)(CCO)CC[18F] |

Canonical SMILES |

C[N+](C)(CCO)CCF |

Synonyms |

(18)F-fluoroethylcholine 18F-FECh F-18 fluoroethyldimethyl-2-hydroxyethylammonium fluoroethylcholine |

Origin of Product |

United States |

Ii. Radiochemical Synthesis and Production Methodologies for Fluoroethylcholine Ion F 18

Nuclear Reaction Principles for Fluorine-18 (B77423) Production

The production of the positron-emitting radionuclide Fluorine-18 (¹⁸F) is a critical first step in the synthesis of ¹⁸F-labeled radiopharmaceuticals, including Fluoroethylcholine ion F-18. With a half-life of 109.77 minutes, ¹⁸F's properties are well-suited for positron emission tomography (PET) imaging, allowing for transportation and the study of various physiological processes. wikipedia.orginfn.it The most prevalent method for its production involves the use of a cyclotron. wikipedia.orgnih.gov

18O(p,n)18F Nuclear Reaction and Target Chemistry

The primary and most efficient method for producing Fluorine-18 is through the proton bombardment of enriched Oxygen-18 (¹⁸O). wikipedia.orgnih.gov This process is achieved in a cyclotron or linear particle accelerator where high-energy protons (typically around 18 MeV) are directed at a target containing ¹⁸O. wikipedia.org The nuclear reaction that occurs is designated as ¹⁸O(p,n)¹⁸F. infn.itunm.edu In this reaction, an ¹⁸O nucleus captures a proton (p) and subsequently ejects a neutron (n), thereby transforming into an ¹⁸F nucleus. unm.edu

The target material is most commonly ¹⁸O-enriched water (H₂¹⁸O), which is a stable, naturally occurring isotope of oxygen. wikipedia.orgnih.gov The enriched water is contained within a specially designed target body capable of withstanding the intense heat generated during bombardment, as only a small fraction of the protons actually induce the nuclear reaction. unm.edu The resulting product from this liquid target is an aqueous solution of [¹⁸F]fluoride ion. wikipedia.orgnih.govunm.edu

Alternatively, ¹⁸O can be used in the form of a gas (¹⁸O₂), which yields [¹⁸F]F₂ gas. nih.gov However, for the synthesis of most modern radiotracers, including fluoroethylcholine, the nucleophilic [¹⁸F]fluoride produced from H₂¹⁸O is preferred due to its high specific activity. nih.govacs.org After bombardment, the [¹⁸F]fluoride/[¹⁸O]water solution is transferred from the target. unm.edu The valuable [¹⁸O]water is typically recovered for reuse by passing the solution through an ion-exchange cartridge, which traps the [¹⁸F]fluoride ion. unm.edu The trapped [¹⁸F]fluoride is then eluted and prepared for subsequent chemical synthesis. nih.gov

Precursor Chemistry and Synthesis Routes

The synthesis of this compound involves multi-step chemical processes starting from the produced [¹⁸F]fluoride and various organic precursors. The selection and purity of these precursors are paramount to achieving high radiochemical yield and purity of the final product.

Synthesis of 2-Fluoroethyl Tosylate ([¹⁸F]FETs) and Related Intermediates

2-[¹⁸F]Fluoroethyl tosylate ([¹⁸F]FEtOTs) is a key intermediate, acting as an ¹⁸F-fluoroalkylating agent in the synthesis of various PET radiotracers. nih.govnih.gov It is valued for its high reactivity, good stability, and relatively low volatility compared to other building blocks. nih.gov The synthesis of [¹⁸F]FEtOTs is typically achieved through the nucleophilic substitution of a tosyl group in a precursor molecule with the [¹⁸F]fluoride ion. akjournals.com

One common precursor for this reaction is 1,2-bis(tosyloxy)ethane (B1267912). akjournals.comnih.gov The reaction involves treating the dried [¹⁸F]fluoride, often activated with a phase-transfer catalyst like Kryptofix 2.2.2 (K222) and potassium carbonate, with 1,2-bis(tosyloxy)ethane in a solvent mixture such as dimethylformamide (DMF) and acetonitrile (B52724) (ACN). nih.govsnmjournals.org

Research has shown that the conditions of this reaction, such as temperature and time, significantly impact the formation of volatile radioactive side-products. nih.govnih.gov The primary identified volatile impurities are [¹⁸F]vinyl fluoride (B91410) and 2-[¹⁸F]fluoroethanol. nih.govnih.govresearchgate.net The generation of these byproducts is influenced by the reaction temperature, time, and the molar ratio of base to precursor. nih.govnih.gov Optimizing these parameters is crucial to maximize the yield of the desired [¹⁸F]FEtOTs and minimize contamination. nih.gov

| Parameter | Effect on [¹⁸F]FEtOTs Synthesis | Reference |

| Temperature | Affects the rate of reaction and the formation of volatile side-products like [¹⁸F]vinyl fluoride and 2-[¹⁸F]fluoroethanol. | nih.govnih.gov |

| Time | Influences the conversion to the desired product and the generation of impurities. | nih.govnih.gov |

| Base to Precursor Ratio | Must be carefully controlled to reduce the formation of volatile byproducts and increase the yield of [¹⁸F]FEtOTs. | nih.govnih.gov |

Synthesis of 1,2-Bis(tosyloxy)ethane

1,2-Bis(tosyloxy)ethane serves as a crucial starting material for the synthesis of the [¹⁸F]fluoroethyl tosylate intermediate. akjournals.comnih.gov It is synthesized by reacting ethylene (B1197577) glycol with p-toluenesulfonyl chloride (TsCl). d-nb.inforesearchgate.net The reaction is typically carried out in the presence of a base like pyridine (B92270) at a controlled temperature, often starting at 0–5 °C. d-nb.inforesearchgate.net After the reaction, the mixture is poured into ice water, causing the product to precipitate as a white solid, which can then be filtered and dried. d-nb.inforesearchgate.net

| Synthesis Step | Reagents and Conditions | Typical Yield | Reference |

| Reaction | Ethylene glycol, p-toluenesulfonyl chloride, pyridine | 72% ± 2% | d-nb.info |

| Purification | Recrystallization/Precipitation from various solvents | >99% purity | snmjournals.org |

Preparation of N,N-Dimethylethanolamine and other Alkylating Agents

N,N-Dimethylethanolamine (DMAE) is the direct precursor that is alkylated to form the final fluoroethylcholine molecule. nih.govopenmedscience.comatamankimya.com It is an organic compound industrially produced through the reaction of ethylene oxide with dimethylamine. atamankimya.com DMAE is a tertiary amine and a primary alcohol, making it a suitable nucleophile for reaction with an alkylating agent. atamankimya.com

Generation of Fluorobromomethane from Dibromomethane (B42720)

An alternative synthesis route for [¹⁸F]fluorocholine involves the use of [¹⁸F]fluorobromomethane as the alkylating agent. openmedscience.comradiologykey.com This intermediate is generated via a mono-nucleophilic substitution reaction where one of the bromine atoms in dibromomethane (CH₂Br₂) is replaced by an [¹⁸F]fluoride anion. openmedscience.comresearchgate.net

The reaction is typically carried out by reacting dibromomethane with [¹⁸F]fluoride activated by a phase-transfer catalyst like Kryptofix 2.2.2 in an anhydrous solvent such as acetonitrile. openmedscience.com The resulting [¹⁸F]fluorobromomethane is volatile and is subsequently used to alkylate the tertiary amine, N,N-dimethylaminoethanol (DMAE), to produce the bromide salt of [¹⁸F]fluorocholine. openmedscience.comradiologykey.com This two-step process can be automated for routine production. openmedscience.com The purification of the intermediate [¹⁸F]fluorobromomethane, for example by distillation over silica (B1680970) cartridges, is important to ensure a pure final product. iaea.org

| Synthesis Step | Description | Reference |

| Step 1: Intermediate Synthesis | [¹⁸F]fluoride reacts with dibromomethane to produce [¹⁸F]fluorobromomethane. | openmedscience.comresearchgate.net |

| Step 2: Alkylation | [¹⁸F]fluorobromomethane reacts with N,N-dimethylaminoethanol to yield [¹⁸F]fluorocholine. | openmedscience.comradiologykey.com |

Radiofluorination Strategies for this compound

The introduction of the ¹⁸F-label into the ethylcholine structure is predominantly achieved through nucleophilic substitution reactions. These strategies have evolved from multi-step protocols to more streamlined one-pot and automated syntheses.

The cornerstone of [¹⁸F]FECh synthesis is the nucleophilic substitution reaction where the [¹⁸F]fluoride ion, acting as a nucleophile, displaces a leaving group on an appropriate precursor molecule. nih.gov This method is favored because it allows for the production of no-carrier-added [¹⁸F]FECh, which possesses high specific activity. nih.gov The general approach involves the displacement of good leaving groups, such as tosylates (OTs) or halides, from an ethyl precursor. nih.govsnmjournals.org

In a typical process, no-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The [¹⁸F]fluoride is then activated for nucleophilic attack. This activation often involves the use of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂) in combination with a base like potassium carbonate, or the use of a tetralkylammonium salt like tetrabutylammonium (B224687) (TBA) bicarbonate. snmjournals.orgopenmedscience.com The "naked" or poorly solvated [¹⁸F]fluoride ion is highly nucleophilic and can efficiently attack an electrophilic carbon center. nih.gov The reaction involves the [¹⁸F]fluoride attacking a precursor like 1,2-bis(tosyloxy)ethane to form an intermediate, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos), which is then used to alkylate N,N-dimethylethanolamine (DMAE). snmjournals.orgnih.gov

To simplify the production of [¹⁸F]FECh, one-pot synthesis methods have been developed. These procedures combine the two main reaction steps—the formation of the [¹⁸F]fluoroethylating agent and its subsequent reaction with the amine precursor—into a single reaction vessel, thereby reducing synthesis time and complexity. nih.govsnmjournals.org

One such approach involves the initial fluorination of a precursor like ethylene glycol-1,2-ditosylate with the [¹⁸F]KF-K₂₂₂ complex. After this first step, the amine precursor, N,N-dimethylethanolamine (DMAE), is added directly to the same reactor to undergo N-alkylation, forming [¹⁸F]FECh. nih.govsnmjournals.org For instance, a one-pot method can start with the fluorination of ditosylmethane (B90914) to generate [¹⁸F]fluoromethyl tosylate in situ, followed by the addition of DMAE to the same reaction mixture. snmjournals.org This strategy avoids the intermediate purification step, which is often a time-consuming part of the two-step protocol. snmjournals.org The final product is then purified using solid-phase extraction (SPE) cartridges. snmjournals.orgsnmjournals.org These one-pot syntheses have been successfully automated on various modules, achieving non-decay-corrected yields of up to 36-47%. nih.govsnmjournals.org

The two-step synthesis protocol is a well-established and widely used method for producing [¹⁸F]FECh. uni-mainz.de This approach separates the synthesis into two distinct stages: first, the preparation of an ¹⁸F-labeled fluoroalkylating agent, and second, the reaction of this agent with the amine precursor, N,N-dimethylethanolamine (DMAE). openmedscience.comuni-mainz.de

Commonly, the first step involves the nucleophilic substitution of a precursor such as 1,2-bis(tosyloxy)ethane or 1-bromo-2-fluoroethane (B107303) with activated [¹⁸F]fluoride to produce an intermediate like 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) or [¹⁸F]bromo-fluoroethane ([¹⁸F]BFE). snmjournals.orguni-mainz.denih.gov This intermediate is often purified before the second step to remove unreacted [¹⁸F]fluoride and precursor materials. nih.gov Purification can be achieved through methods like solid-phase extraction (SPE) or, in some protocols, high-performance liquid chromatography (HPLC). nih.govsnmjournals.org In the second step, the purified [¹⁸F]fluoroalkylating agent is reacted with DMAE to yield [¹⁸F]FECh. snmjournals.orgopenmedscience.com This two-step process, while potentially longer than one-pot methods, allows for greater control over the reaction conditions of each step and can lead to high purity of the final product. snmjournals.orgnih.gov

The efficiency and yield of [¹⁸F]FECh synthesis are highly dependent on several key reaction parameters.

Temperature: Reaction temperature significantly impacts the rate of both the fluorination and alkylation steps. The initial fluorination of precursors like ethylene glycol-1,2-ditosylate is typically performed at elevated temperatures, for example, 80-90°C. snmjournals.orguni-mainz.de The subsequent N-alkylation of DMAE often requires even higher temperatures, around 120°C, to proceed efficiently within a short timeframe. snmjournals.orgsnmjournals.org

Solvent Systems: The choice of solvent is crucial for dissolving reactants and facilitating the nucleophilic substitution. Acetonitrile is a common solvent for the initial [¹⁸F]fluorination step due to its aprotic polar nature, which enhances the nucleophilicity of the fluoride ion. snmjournals.orgsnmjournals.org For the second step, the alkylation of DMAE, solvents like dimethyl sulfoxide (B87167) (DMSO) or even neat DMAE can be used. nih.govuni-mainz.de

Bases and Catalysts: The activation of [¹⁸F]fluoride is typically achieved using a combination of a base and a phase-transfer catalyst. A common system is potassium carbonate (K₂CO₃) with Kryptofix 2.2.2 (K₂₂₂), which effectively sequesters the potassium ion, leaving a reactive "naked" [¹⁸F]fluoride. snmjournals.orgsnmjournals.org In some protocols, tetrabutylammonium (TBA) salts are used for this purpose. snmjournals.org For the alkylation step, the addition of alkali iodides, such as sodium iodide (NaI), has been shown to catalyze the reaction and significantly improve the radiochemical yield by forming a more reactive iodo-intermediate in situ. uni-mainz.dersc.org

Table 1: Summary of Selected Research Findings on Reaction Conditions

| Precursor | Synthesis Type | Key Conditions | Synthesis Time | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|---|

| Ethylene glycol-1,2-ditosylate | One-Pot | 1. 90°C, 6 min (Fluorination); 2. 120°C, 4 min (Alkylation with DMAE); Acetonitrile | 35 min | 47 ± 5% | snmjournals.org |

| Methylene (B1212753) ditosylate | One-Pot | 1. 120°C, 10 min (Fluorination); 2. 120°C, 10 min (Alkylation with DMAE); Acetonitrile | Not specified | 7% (non-decay-corrected) | snmjournals.org |

| Ethyleneglycolditosylate | Two-Step/One-Pot | 1. Labeling of precursor; 2. Coupling with neat DMAE | Not specified | 36% (non-decay-corrected) | nih.gov |

| 1,2-bis(tosyloxy)ethane | Two-Step | 1. 80°C, 20 min (Fluorination); 2. 100°C, 5 min (Alkylation with DMAE); Acetonitrile | Not specified | 46.3% (decay-corrected) | snmjournals.org |

| Ethylene glycol-1,2-ditosylate | Two-Step | 1. 80°C, 6 min (Fluorination); 2. 120°C, 20 min (Alkylation with DMAE and NaI); DMSO | 50 min | 30 ± 6% | uni-mainz.denih.gov |

Automation and Module Development for Radiosynthesis

To ensure reproducible, reliable, and safe production of [¹⁸F]FECh for clinical use, the radiosynthesis process is almost always performed on automated synthesis modules. These systems integrate the multiple steps of synthesis, purification, and formulation into a closed and shielded environment ("hot cell").

A variety of commercial and custom-built synthesis modules are used for [¹⁸F]FECh production, including the GE TRACERlab series (e.g., FX FN, FASTlab II), Raytest SynChrom, and Scintomics HotboxIII. nih.govresearchgate.netnih.govsnmjournals.org The development of these modules focuses on high radiochemical yields, short synthesis times, and ease of use, often employing single-use sterile cassettes to streamline production. nih.govsnmjournals.org

The GE FASTlab II, for example, has been adapted for the fully automated synthesis of [¹⁸F]FCH using a cassette-based system. nih.govsnmjournals.org One reported method on this platform utilizes a two-step, gas-phase synthesis. nih.govsnmjournals.org In this process, dibromomethane is first fluorinated with the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex to produce gaseous [¹⁸F]fluorobromomethane. This radioactive gas is then passed through silica cartridges to react with DMAE, which is pre-loaded on a C18 cartridge. nih.govsnmjournals.org The crude [¹⁸F]FECh is then purified using a series of SPE cartridges (e.g., C18 and cation-exchange cartridges like Accell CM) and formulated in saline for injection. nih.govsnmjournals.org This automated process on the FASTlab II has been shown to produce [¹⁸F]FECh with a radiochemical yield of approximately 17.8 ± 2.5% within about 70 minutes, and with high radiochemical purity (>99%). nih.govsnmjournals.org Other modules, like modified TRACERlab FX FN or SynChrom units, have also been optimized, demonstrating the adaptability of automated systems to different synthesis strategies (one-pot vs. two-step) and purification methods (SPE vs. HPLC). nih.govsnmjournals.orgresearchgate.net

Table 2: Comparison of Automated Synthesis Modules for [¹⁸F]FECh Production

| Synthesis Module | Synthesis Strategy | Purification | Synthesis Time | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|---|

| GE FASTlab II | Two-step, gas phase | SPE (Sep-Pak C18, Accell CM) | ~70 min | 17.8 ± 2.5% | nih.govsnmjournals.org |

| Modified GE TRACERlab FX FN | One-pot, liquid phase | SPE (Sep-Pak C18, CM) | 49 ± 5 min | 18.8 ± 2.1% (EOB) | researchgate.net |

| Modified GE TRACERlab FX(FDG) | Two-step | SPE (Sep-Pak silica) | Not specified | High, reproducible | openmedscience.com |

| Raytest SynChrom / Scintomics HotboxIII | Two-step | SPE (Combination of cartridges) | < 60 min | 37 ± 5% / 33 ± 5% | nih.gov |

| Modified Commercial Module | Two-step | SPE and HPLC | 50 min | 30 ± 6% | nih.gov |

Miniaturization and Microfluidic Synthesis Approaches

The advent of microfluidic technology has introduced a paradigm shift in the synthesis of radiopharmaceuticals like [¹⁸F]FECH. These miniaturized systems offer significant advantages over conventional methods, including reduced reaction times, lower reagent consumption, and potentially higher radiochemical yields. researchgate.net

One notable approach utilizes an Advion microfluidic system for a two-step synthesis. researchgate.netnih.gov This process begins with the corresponding alkyl-ditosylate, which is then reacted to form an [¹⁸F]fluorotosylate intermediate. This intermediate subsequently reacts with neat dimethylethanolamine to produce [¹⁸F]FECH. researchgate.netnih.gov The entire procedure, including purification via a recyclable solid-phase extraction (SPE) cartridge set, can be completed in as little as 15 minutes. researchgate.netnih.gov This rapid, "dose-on-demand" capability allows for the production of multiple batches without a decrease in yield or purity, fostering greater flexibility in research settings. nih.gov

Research has also demonstrated the production of the intermediate, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETs), within a microfluidic system, achieving a 67% radiochemical yield in just 90 seconds. rsc.orgrsc.org This efficiency allows for the division of the initial dry [¹⁸F]fluoride complex into several batches, enabling multiple radiolabeling reactions from a single stock solution. rsc.orgrsc.org Furthermore, electrowetting-on-dielectric (EWOD) digital microfluidic chips are being explored for the synthesis of other ¹⁸F-labeled compounds, showcasing the potential for compact, stand-alone systems that could decentralize the production of PET probes. nih.gov

Key Features of Microfluidic Synthesis:

| Feature | Advantage | Reference |

| Reduced Reaction Time | Enables rapid production, often in under 20 minutes. | researchgate.netnih.gov |

| Lower Reagent Consumption | Decreases costs and waste. | researchgate.net |

| Increased Radiochemical Yield | Potentially higher yields compared to traditional methods. | researchgate.net |

| Dose-on-Demand Capability | Allows for flexible production schedules and multiple runs. | nih.gov |

Radiochemical Yield and Purity Optimization in Research Production

Optimizing the radiochemical yield (RCY) and purity of [¹⁸F]FECH is paramount for its effective use. Research has explored various strategies, including one-step versus two-step synthesis protocols and the impact of different reagents and purification methods.

In comparative studies, a one-step synthesis approach, where [¹⁸F]fluoride is reacted with 1,2-bis(tosyloxy)ethane and N,N-dimethylaminoethanol simultaneously, has shown slightly higher non-decay corrected RCYs (48±1%) compared to a two-step approach (43±3%). nih.gov Regardless of the synthetic pathway, radiochemical purity has been consistently high, often exceeding 99%. nih.gov

Further optimization efforts have focused on the automation of the synthesis process. Fully automated systems, utilizing solid-phase extraction for purification, have demonstrated reliable production of [¹⁸F]FECH with RCYs of 37±5% and 33±5% on different modules, all within an hour. nih.gov The resulting product consistently shows a purity of over 95%. nih.gov

Comparison of Synthesis Strategies for [¹⁸F]FECH:

| Synthesis Approach | Radiochemical Yield (non-decay corrected) | Radiochemical Purity | Reference |

| One-Step | 48 ± 1% | > 99% | nih.gov |

| Two-Step | 43 ± 3% | > 99% | nih.gov |

| Two-Step with Distillation | 47 ± 2.4% | High | uni-luebeck.de |

| Automated SPE-based (Synchrom module) | 37 ± 5% | > 95% | nih.gov |

| Automated SPE-based (Hotbox III unit) | 33 ± 5% | > 95% | nih.gov |

Purification Techniques for Research-Grade this compound

The purification of [¹⁸F]FECH is a critical final step to ensure the removal of unreacted reagents, byproducts, and solvents, resulting in a high-purity product suitable for research. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).

HPLC has traditionally been a cornerstone of [¹⁸F]FECH purification. nih.gov It is often used to purify the final product, separating it from chemical impurities like N,N-dimethylmorpholinium. nih.gov In some automated synthesis modules, a single HPLC purification step is integrated into the process. uni-mainz.de For instance, after initial purification on a LiChrolut SCX cartridge, the [¹⁸F]FECH can be further purified using HPLC with a 0.1 M phosphoric acid mobile phase. uni-mainz.de The product is typically collected within a specific time window (e.g., 6 to 7.5 minutes) to ensure high purity. uni-mainz.de However, HPLC can be complex and time-consuming, which has driven the development of alternative methods. nih.gov

Solid-Phase Extraction (SPE) offers a faster and often simpler alternative to HPLC for the purification of [¹⁸F]FECH. nih.gov This technique relies on the differential affinity of the desired compound and impurities for a solid sorbent material packed in a cartridge.

A common approach involves a two-step synthesis where the intermediate, [¹⁸F]BFE, is first purified using SPE. snmjournals.org The final [¹⁸F]FECH product is then also purified via SPE. snmjournals.org This entirely SPE-based purification strategy avoids the need for HPLC equipment altogether. nih.gov In one-pot synthesis methods, the crude reaction mixture, after solvent evaporation, is purified using a series of SPE cartridges, such as C18-Plus and CM-Light Sep-Pak cartridges, to yield the final product. researchgate.net

Cartridge-based purification systems are a practical implementation of SPE methods, often involving a combination of different cartridges to achieve the desired level of purity. For example, a system combining three different solid-phase cartridges can effectively purify the [¹⁸F]BFE intermediate. nih.gov Following the subsequent reaction, the final [¹⁸F]FECH is purified by passing the crude mixture through a combination of two CM plus cartridges and a sterile filter. nih.gov

In another configuration, after the synthesis of [¹⁸F]FECH, the product is trapped on a cation-exchange resin and then eluted with an isotonic saline solution. researchgate.net The final formulated product can be passed through an additional non-polar HLB cartridge to remove any remaining non-polar impurities before sterile filtration. uniroma1.it These multi-cartridge systems are integral to many automated synthesis modules, enabling the reliable and efficient production of high-purity [¹⁸F]FECH. nih.govsnmjournals.org

Iii. Preclinical Pharmacokinetics and Biodistribution Studies

In Vivo Distribution Patterns in Animal Models (e.g., Rodents, Woodchucks)

In vivo biodistribution studies of [¹⁸F]FECh have been conducted in several animal models, including rodents and woodchucks, to map its uptake in various organs and tissues.

In a study using a 9L glioma-bearing rat model, the highest uptake of [¹⁸F]FCH, a closely related analog, was observed in the kidneys and liver. nih.gov Significant accumulation was also noted in the skeletal muscle, skin, large intestine, lung, and bone. nih.gov Similarly, in a murine xenograft model, [¹⁸F]FCH demonstrated prominent uptake in the kidney, liver, lung, and heart. nih.gov These patterns suggest that these organs are key in the processing and clearance of the tracer.

A study comparing [¹¹C]Choline and [¹⁸F]FECh in a woodchuck model of hepatocellular carcinoma (HCC) revealed similar patterns of accumulation for both tracers. nih.gov The radioactivity from both tracers reached a plateau approximately 10 minutes after injection. nih.gov In a murine model with PC-3 human prostate cancer xenografts, the biodistribution of [¹⁸F]FCH was found to be similar to that of [¹⁴C]choline. google.com

The following table summarizes the biodistribution data for [¹⁸F]FCH and [¹⁴C]choline in a 9L tumor-bearing rat model.

Table 1: Biodistribution of [¹⁸F]FCH and [¹⁴C]choline in 9L Tumor-Bearing Rats | Organ | % Injected Dose/g (Mean ± SD) | | :--- | :--- | | | [¹⁸F]FCH | [¹⁴C]choline | | Kidney | 15.2 ± 2.5 | 14.8 ± 3.1 | | Liver | 8.5 ± 1.1 | 8.1 ± 1.5 | | Skeletal Muscle | 3.5 ± 0.6 | 3.2 ± 0.5 | | Skin | 2.8 ± 0.4 | 2.6 ± 0.3 | | L-Intestine | 2.5 ± 0.5 | 2.3 ± 0.4 | | Lung | 2.2 ± 0.3 | 2.1 ± 0.2 | | Bone | 1.8 ± 0.3 | 1.7 ± 0.2 | | Tumor | 1.5 ± 0.4 | 1.4 ± 0.3 | | Blood | 0.9 ± 0.1 | 0.8 ± 0.1 | | Brain | 0.3 ± 0.1 | 0.2 ± 0.1 |

Data adapted from a study on 9L glioma-bearing Fisher rats. nih.gov

Comparative Biodistribution Analysis with Other Radiolabeled Choline (B1196258) Analogs in Preclinical Models (e.g., ¹¹C-Choline, ¹⁸F-Fluorocholine, ¹⁸F-D4-Fluorocholine)

Comparative studies are essential to understand the relative advantages and disadvantages of different radiolabeled choline analogs.

[¹¹C]Choline: In woodchucks with HCC, both [¹⁸F]FECh and [¹¹C]choline showed similar accumulation patterns, with radioactivity plateauing at 10 minutes post-injection. nih.gov However, a key difference observed in preclinical and clinical settings is the faster urinary excretion of [¹⁸F]FECh compared to the slower excretion of [¹¹C]choline. snmjournals.org Despite this, static PET studies in patients with prostate cancer showed no significant difference in tumor uptake between the two tracers. nih.gov

[¹⁸F]Fluorocholine ([¹⁸F]FCH): [¹⁸F]FCH was developed as a potentially better biological analog to [¹⁸F]FECh due to the latter's rapid accumulation in the urinary bladder, which can interfere with imaging of the pelvic region. nih.gov In a murine xenograft model, [¹⁸F]FCH and [¹⁴C]choline exhibited similar biodistribution patterns. nih.gov

[¹⁸F]D4-Fluorocholine ([¹⁸F]D4-FCH): This deuterated analog was developed to be more metabolically stable. mdpi.com In a murine colon xenograft model, [¹⁸F]D4-FCH showed higher accumulation in tumors compared to [¹⁸F]FCH, especially at later time points. researchgate.net Both tracers had similar uptake profiles in most organs, with high radioactivity in the kidneys and liver. mdpi.comresearchgate.net Notably, [¹⁸F]D4-FCH displayed reduced uptake in lung tissue relative to [¹⁸F]FCH, which could be advantageous for imaging thoracic tumors. mdpi.com

The following table provides a comparative overview of the biodistribution of different choline analogs.

Table 2: Comparative Biodistribution of Radiolabeled Choline Analogs in Preclinical Models

| Tracer | Animal Model | Key Findings |

|---|---|---|

| [¹⁸F]FECh vs. [¹¹C]Choline | Woodchuck (HCC) | Similar accumulation patterns, radioactivity plateaued at 10 min. nih.gov |

| Rabbit | [¹⁸F]FECh showed rapid urinary excretion compared to [¹¹C]choline. snmjournals.org | |

| [¹⁸F]FCH vs. [¹⁴C]choline | Murine (PC-3 xenograft) | Similar biodistribution in tumor-bearing mice. nih.gov |

| [¹⁸F]D4-FCH vs. [¹⁸F]FCH | Murine (HCT116 xenograft) | [¹⁸F]D4-FCH had higher tumor accumulation, especially at later times. researchgate.net |

| Both showed prominent uptake in kidneys and liver. mdpi.comresearchgate.net |

Elimination Pathways in Preclinical Animal Models

Preclinical studies have identified the primary elimination routes for [¹⁸F]FECh and its analogs. The kidneys and liver are consistently the organs with the highest tracer uptake, indicating their central role in the clearance process. nih.govnih.gov

In rabbits, [¹⁸F]FECh was observed to be excreted rapidly into the urine. snmjournals.org This rapid urinary excretion is a distinguishing feature when compared to [¹¹C]choline. snmjournals.org The high concentration of radioactivity in the kidneys and urinary bladder across different animal models further supports renal excretion as a major elimination pathway. nih.govnih.gov Additionally, the significant uptake in the liver suggests that hepatobiliary excretion also contributes to the clearance of these tracers. nih.govnih.gov

Temporal Activity Distribution in Organs and Tissues in Preclinical Systems

The distribution of [¹⁸F]FECh and its analogs changes over time after administration. Dynamic studies in animal models have provided insights into the kinetics of uptake and clearance in various tissues.

In a dynamic PET study on a single patient, the blood level of [¹⁸F]FECh decreased rapidly within the first minute. nih.gov The uptake in prostate cancer became nearly maximal at 1.5 minutes and remained constant for up to 60 minutes. nih.gov Urinary radioactivity became prominent after a short lag time of 5 minutes. nih.gov

In a 9L glioma-bearing rat model, the plasma concentration of both [¹⁸F]FCH and [¹⁴C]choline decreased rapidly within the first 1.5 minutes after injection and then stabilized. nih.gov In a murine colon xenograft model, a pronounced increase in tumor uptake of [¹⁸F]D4-FCH was observed at later time points compared to [¹⁸F]FCH. mdpi.com

The following table illustrates the temporal changes in the distribution of [¹⁸F]FCH and [¹⁴C]choline metabolites in the plasma of a 9L glioma-bearing rat model.

Table 3: Temporal Distribution of Metabolites in Plasma (9L Glioma Rat Model) | Time (min) | % Parent Tracer in Plasma | | :--- | :--- | | | [¹⁸F]FCH | [¹⁴C]choline | | 0.5 | 95.1 ± 2.3 | 92.5 ± 3.1 | | 2 | 88.4 ± 4.5 | 85.2 ± 5.0 | | 5 | 75.6 ± 6.1 | 72.8 ± 7.2 | | 10 | 60.3 ± 7.8 | 58.1 ± 8.5 | | 30 | 35.2 ± 5.9 | 33.9 ± 6.4 | | 60 | 20.1 ± 4.2 | 18.7 ± 3.9 |

Data represents the percentage of the parent tracer remaining in the plasma at different time points post-injection. nih.gov

Iv. Biochemical Mechanisms of Interaction in Preclinical Systems

Cellular Uptake Mechanisms of Fluoroethylcholine Ion F-18 in Research Cell Lines and Tissues

The entry of this compound (¹⁸F-FECh) into cells is a critical first step for its subsequent metabolic trapping and imaging utility. In preclinical research settings, utilizing various cell lines and tissue models, the primary mechanism of cellular uptake has been identified as an active transport process.

Active Transport Processes

Studies have demonstrated that ¹⁸F-FECh is transported across the cell membrane against a concentration gradient, a hallmark of active transport. snmjournals.org This process is essential for the accumulation of the tracer within cells to levels detectable by positron emission tomography (PET). Research on Ehrlich ascites tumor cells has shown that ¹⁸F-FECh moves from the extracellular space into the intracellular compartment, indicating an energy-dependent mechanism. snmjournals.orgnih.gov Further investigations in HCT116, HT1080, and HT29 cell lines have corroborated these findings, showing that cold exposure, which inhibits active transport, significantly reduces the uptake of ¹⁸F-FECh. snmjournals.org This active transport is mediated by choline (B1196258) transporters, which recognize ¹⁸F-FECh as a substrate, similar to endogenous choline. ymaws.com The efficiency of this transport system is a key determinant of the initial uptake rate of ¹⁸F-FECh in both normal and cancerous tissues.

Intracellular Metabolism of this compound

Once inside the cell, this compound undergoes a series of metabolic transformations that effectively trap it within the cell, forming the basis for its use as a PET imaging agent. These metabolic pathways are analogous to those of natural choline.

Enzymatic Phosphorylation by Choline Kinase (CHK)

The initial and rate-limiting step in the intracellular metabolism of ¹⁸F-FECh is its phosphorylation by the enzyme choline kinase (CHK). nih.govsnmjournals.org This enzymatic reaction converts ¹⁸F-FECh into Phosphoryl-Fluoroethylcholine ion F-18. snmjournals.orgsnmjournals.org In vitro experiments using yeast choline kinase have confirmed that ¹⁸F-FECh is a substrate for this enzyme, leading to the formation of a phosphorylated product. snmjournals.org The activity of choline kinase is often upregulated in cancer cells to meet the high demand for membrane phospholipid synthesis required for rapid cell proliferation. snmjournals.orgnih.gov This increased enzymatic activity in tumor cells contributes to the enhanced accumulation of the phosphorylated tracer compared to surrounding healthy tissues. snmjournals.orgnih.gov

Formation of Phosphoryl-Fluoroethylcholine Ion F-18

The product of the choline kinase-catalyzed reaction is Phosphoryl-Fluoroethylcholine ion F-18. snmjournals.org This phosphorylated metabolite is polar and carries a net charge, which significantly hinders its ability to diffuse back across the lipophilic cell membrane. snmjournals.org This "metabolic trapping" is a crucial element for the successful use of ¹⁸F-FECh in PET imaging, as it allows for the accumulation of the radioactive signal within the target cells over time. nih.gov Studies in Ehrlich ascites tumor cells have shown a gradual conversion of free ¹⁸F-FECh into its phosphorylated form following cellular uptake. snmjournals.org

Integration into Phospholipids (B1166683) via the Kennedy Pathway

Following phosphorylation, Phosphoryl-Fluoroethylcholine ion F-18 can be further metabolized and integrated into phospholipids, primarily phosphatidylcholine, through the Kennedy pathway. snmjournals.orgnih.govsnmjournals.org This de novo pathway is the main route for phosphatidylcholine synthesis in eukaryotic cells. fupress.net Research has demonstrated that after the initial phosphorylation, the ¹⁸F-labeled moiety is incorporated into the phospholipid fraction of the cell. snmjournals.org Specifically, in Ehrlich ascites tumor cells, radioactivity was detected in the chloroform-soluble fraction, which corresponds to lipids, with the primary component identified as phosphatidyl-¹⁸F-FECh. snmjournals.org This integration into the cell membrane components represents the final step in the metabolic trapping of the tracer.

Competing Metabolic Pathways (e.g., Choline Oxidase-Mediated Oxidation to Fluoroethylcholine Betaine)

While the primary metabolic fate of ¹⁸F-FECh within tumor cells is phosphorylation, a competing pathway involving oxidation can also occur, primarily in the liver and kidneys. mdpi.com Choline oxidase can metabolize choline and its analogs to their corresponding betaines. In the context of ¹⁸F-FECh, this would lead to the formation of Fluoroethylcholine Betaine (B1666868). nih.gov However, studies have indicated that within tumor cells, the oxidation of ¹⁸F-FECh is generally low. For instance, in Ehrlich ascites tumor cells, no detectable formation of ¹⁸F-FECh betaine was observed. nih.gov This suggests that in the context of tumor imaging, the phosphorylation pathway mediated by choline kinase is the dominant metabolic route, leading to effective trapping of the tracer. nih.govnih.gov

Influence of Metabolic Stability and Isotope Effects on Biochemical Fate

The biochemical behavior of this compound ([18F]FECh) in preclinical settings is significantly influenced by its metabolic stability. Strategies to enhance this stability and the characterization of its metabolic byproducts are crucial for understanding its utility as an imaging tracer.

To improve the metabolic stability of fluorinated choline tracers, deuteration strategies have been developed. mdpi.com The substitution of hydrogen atoms with deuterium (B1214612) on the ethyl group of the choline molecule, creating compounds like [18F]fluoromethyl-[1,2-2H4]choline ([18F]D4-FCH), has been shown to enhance resistance to metabolic degradation. mdpi.comnih.govfrontiersin.org This increased stability is attributed to the kinetic isotope effect, where the heavier deuterium forms a stronger covalent bond with carbon compared to hydrogen, making it more difficult for enzymes to break. mdpi.com

The primary metabolic pathway for the degradation of choline analogs is oxidation by the enzyme choline oxidase, which is predominantly found in the liver and kidneys. mdpi.comfrontiersin.org This process converts choline into its corresponding betaine metabolite. nih.gov Preclinical studies have demonstrated that deuteration significantly protects the tracer from this oxidation. For instance, after one hour of treatment with potassium permanganate, which chemically oxidizes choline, approximately 80% of [18F]D4-FCH remained intact, compared to only 40% of the non-deuterated form. mdpi.com Similarly, in the presence of choline oxidase, [18F]D4-FCH showed greater stability. mdpi.com

This enhanced metabolic stability is advantageous as it increases the availability of the parent tracer for uptake and subsequent phosphorylation within target cells, a key step for its retention and imaging signal. nih.govfrontiersin.org By reducing the rate of degradation, deuterated tracers can lead to improved signal-to-background contrast in PET imaging. nih.gov Studies comparing [18F]D4-FCH with its non-deuterated counterpart in murine xenograft models showed higher tumor accumulation of the deuterated tracer, particularly at later time points. mdpi.com

| Tracer | Condition | Percentage Intact | Source |

| [18F]D4-FCH | 1h with Potassium Permanganate | ~80% | mdpi.com |

| Non-deuterated FCH | 1h with Potassium Permanganate | 40% | mdpi.com |

| [18F]D4-FCH | 1h with Choline Oxidase | 29 ± 4% | mdpi.com |

| Non-deuterated FCH | 1h with Choline Oxidase | 11 ± 8% | mdpi.com |

In preclinical systems, [18F]FECh undergoes metabolic transformation into several key byproducts. The two primary metabolites identified are Phosphoryl-[18F]FECh and [18F]FECh betaine. nih.govsnmjournals.org The formation of these metabolites is dependent on distinct enzymatic pathways.

Phosphoryl-[18F]FECh is the product of phosphorylation by the enzyme choline kinase (CHK). nih.govsnmjournals.orgnih.gov This process is fundamental to the tracer's mechanism of action in cancer imaging, as phosphorylation traps the radiolabel within the cell. snmjournals.orgnih.gov In vitro studies using Ehrlich ascites tumor cells demonstrated that [18F]FECh is converted to Phosphoryl-[18F]FECh. nih.govsnmjournals.orgnih.gov This intracellular trapping mechanism is believed to be a primary contributor to the high uptake of [18F]FECh observed in tumors. snmjournals.orgnih.gov

| Metabolite | Precursor | Key Enzyme | Location of Formation | Source |

| Phosphoryl-18F-FECh | [18F]FECh | Choline Kinase | Tumor Cells | nih.govsnmjournals.orgnih.gov |

| 18F-FECh Betaine | [18F]FECh | Choline Oxidase | Liver, Kidneys | frontiersin.orgnih.gov |

Role in Altered Cellular Metabolism in Preclinical Disease Models

[18F]FECh serves as a valuable tool for investigating the altered metabolic states characteristic of proliferative diseases in various preclinical models. Its uptake and metabolism reflect fundamental changes in cellular processes, particularly lipid synthesis.

A hallmark of many cancer cells is an accelerated rate of membrane biosynthesis to support rapid cell division. mdpi.comnih.gov This involves an upregulation of the synthesis of phosphatidylcholine (PC), a major component of cell membranes. mdpi.comnih.gov The Kennedy pathway, which is the primary route for de novo PC synthesis, is often hyperactivated in malignant cells. nih.govaacrjournals.orgaacrjournals.org

[18F]FECh acts as an analog of choline and is thus a substrate for the Kennedy pathway. nih.govaacrjournals.org Its uptake and subsequent phosphorylation by choline kinase alpha (CHKα), the first and rate-limiting enzyme in this pathway, directly reflects the rate of PC synthesis. mdpi.com Increased expression and activity of CHKα have been linked to carcinogenesis in various tumor types. mdpi.com Therefore, the accumulation of [18F]FECh in proliferative cell systems is indicative of enhanced phosphatidylcholine synthesis. nih.govaacrjournals.org This principle has been demonstrated in multiple preclinical cancer models where high [18F]FECh uptake correlates with increased cell proliferation and membrane synthesis. mdpi.comnih.gov

The utility of [18F]FECh in studying altered metabolism has been demonstrated in specific preclinical disease models, including various tumor xenografts and cells with genetic mutations that affect metabolic pathways.

Tumor Xenografts: Studies using patient-derived breast cancer xenografts have shown that different subtypes of breast cancer exhibit varying levels of [18F]FECh uptake. nih.gov Dynamic PET imaging of these xenografts revealed differences in the kinetic parameters of tracer uptake and metabolism, which correlated with in vitro findings and gene expression analyses. nih.gov This suggests that [18F]FECh can be used to probe the specific metabolic phenotypes of different tumors. Similarly, in prostate and colon cancer xenograft models, [18F]FECh and its deuterated analogs have been used to image choline metabolism and assess the impact of metabolic stability on tumor targeting. mdpi.com

TSC2-deficient cells: Tuberous Sclerosis Complex (TSC) is a genetic disorder caused by mutations in the TSC1 or TSC2 genes, leading to hyperactivation of the mTORC1 signaling pathway and subsequent alterations in cell growth and metabolism. nih.govaacrjournals.org Preclinical models using TSC2-deficient cells have shown that these cells exhibit enhanced phosphatidylcholine synthesis. nih.govaacrjournals.orgaacrjournals.org Consequently, these cells demonstrate rapid uptake of [18F]FECh, which can be visualized in vivo in subcutaneous tumor xenografts and pulmonary nodule models. nih.govaacrjournals.orgaacrjournals.org Furthermore, treatment with the mTORC1 inhibitor rapamycin (B549165) has been shown to suppress [18F]FECh uptake in these models, indicating that the tracer can be used to monitor therapeutic response. nih.govaacrjournals.orgsnmjournals.org

| Preclinical Model | Key Finding | Implication | Source |

| Breast Cancer Xenografts | Different subtypes show differential [18F]FECh uptake and kinetics. | [18F]FECh can non-invasively characterize tumor metabolic heterogeneity. | nih.gov |

| TSC2-deficient Tumor Xenografts | Rapid uptake of [18F]FECh, which is suppressed by rapamycin treatment. | [18F]FECh can be used to detect TSC-related lesions and monitor response to mTORC1 inhibitors. | nih.govaacrjournals.orgaacrjournals.org |

| Pulmonary LAM Model (TSC2-deficient cells) | Higher [18F]FECh uptake in diseased lung tissue compared to healthy controls. | Demonstrates feasibility of using [18F]FECh to detect metabolic activity in pulmonary manifestations of TSC. | nih.govaacrjournals.org |

V. Advanced Analytical and Quality Control Methodologies for Academic Research

Radiochemical Purity Assessment in Research Settings

Radiochemical purity is a critical quality attribute of any radiopharmaceutical, defined as the proportion of the total radioactivity present in the desired chemical form. For Fluoroethylcholine ion F-18, this means quantifying the percentage of F-18 that is incorporated into the fluoroethylcholine molecule versus unbound F-18 or other radiolabeled impurities.

Radio-High Performance Liquid Chromatography (r-HPLC) is a cornerstone technique for the determination of radiochemical purity. It combines the high resolving power of HPLC with a radioactivity detector to separate and quantify the radiolabeled species in a sample.

In typical research applications for Fluoroethylcholine F-18, a cation-exchange column is employed. This is because Fluoroethylcholine is a positively charged quaternary amine. The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724). For instance, a mobile phase of 0.25 M sodium dihydrogen phosphate (B84403) solution (pH 4.8) and acetonitrile in a 90:10 ratio has been successfully used.

The retention time, the time it takes for a specific compound to travel through the column to the detector, is a key parameter for identification. Under specific chromatographic conditions, Fluoroethylcholine F-18 will have a characteristic retention time. For example, a retention time of approximately 10.34 minutes has been reported. snmjournals.org The radiochemical purity is calculated by integrating the area of the radioactive peak corresponding to Fluoroethylcholine F-18 and dividing it by the total area of all radioactive peaks in the chromatogram. A radiochemical purity of greater than 99% is consistently achieved in research-grade productions. Current time information in Bangalore, IN.

Table 1: Example of r-HPLC Parameters for Fluoroethylcholine F-18 Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Cation-exchange (e.g., Partisil SCX) | |

| Mobile Phase | 0.25 M NaH₂PO₄: Acetonitrile (90:10) | |

| Flow Rate | 1.8 mL/min | |

| Detector | Radioactivity Detector | |

| Retention Time | ~10.34 min | snmjournals.org |

| Purity Specification | >95% | snmjournals.org |

Radio-Thin Layer Chromatography (r-TLC) offers a simpler and faster, albeit less resolute, alternative to r-HPLC for assessing radiochemical purity. This technique involves spotting the radiopharmaceutical onto a stationary phase (e.g., a silica (B1680970) gel plate) and allowing a mobile phase to move up the plate by capillary action. snmjournals.org

For Fluoroethylcholine F-18, a common mobile phase is a 1:1 mixture of 0.9% sodium chloride solution and acetonitrile. snmjournals.org The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the radioactive spots is determined using a radioactivity scanner. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated. Current time information in Bangalore, IN. Fluoroethylcholine F-18 typically exhibits an Rf value of around 0.64 under these conditions. Current time information in Bangalore, IN. Similar to r-HPLC, the radiochemical purity is determined by quantifying the radioactivity of the spot corresponding to the product relative to the total radioactivity on the plate.

Table 2: Example of r-TLC Parameters for Fluoroethylcholine F-18 Analysis

| Parameter | Value | Reference |

|---|---|---|

| Stationary Phase | Silica Gel 60 TLC Plate | snmjournals.org |

| Mobile Phase | 0.9% NaCl : Acetonitrile (1:1) | snmjournals.org |

| Detection | Radioactivity Scanner | snmjournals.org |

| Retention Factor (Rf) | ~0.64 | Current time information in Bangalore, IN. |

| Purity Specification | ≥95% | snmjournals.org |

Chemical Purity and Impurity Profiling of Research Compounds

Chemical purity refers to the proportion of the desired chemical compound, irrespective of its radiolabeling, relative to other chemical entities. Impurity profiling is essential to identify and quantify any substances that could interfere with the biological process under investigation or cause untoward effects.

During the synthesis of Fluoroethylcholine F-18, various organic solvents are used. Residual amounts of these solvents must be quantified to ensure they are below acceptable limits. Gas Chromatography (GC) is the standard method for this analysis. Current time information in Bangalore, IN.

A sample of the final product is injected into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the volatility and interaction of the solvents with the stationary phase. A detector, such as a flame ionization detector (FID), is used for quantification. Solvents that are typically monitored include ethanol (B145695), acetonitrile, and any other solvents used in the synthesis and purification process. Current time information in Bangalore, IN. For research purposes, the concentration of these residual solvents is carefully monitored and documented.

To confirm the chemical identity of the synthesized Fluoroethylcholine and its precursors, spectroscopic methods are indispensable. Since the radioactive F-18 has a short half-life, these characterizations are performed on the non-radioactive ("cold") analog, Fluoroethylcholine, and its stable precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are crucial. For the precursors of Fluoroethylcholine, such as dibromomethane (B42720) and N,N-dimethylaminoethanol, characteristic NMR spectra confirm their identity before use in the synthesis.

Dibromomethane (CH₂Br₂): The ¹H NMR spectrum in CDCl₃ typically shows a singlet at approximately 4.95 ppm. rsc.org

N,N-dimethylaminoethanol ((CH₃)₂NCH₂CH₂OH): The ¹H NMR spectrum in CDCl₃ will show distinct signals for the different proton environments, for example, a singlet for the N-methyl protons around 2.46 ppm and multiplets for the methylene (B1212753) protons. snmjournals.org

Fluoroethylcholine Chloride: The ¹H NMR spectrum in D₂O shows a singlet for the N-methyl protons at approximately 3.27 ppm and multiplets for the ethylene (B1197577) bridge protons.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.

Dibromomethane (CH₂Br₂): The mass spectrum shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with molecular ion peaks observed at m/z 172, 174, and 176. nist.gov

N,N-dimethylaminoethanol ((CH₃)₂NCH₂CH₂OH): The mass spectrum will show a molecular ion peak at m/z 89. researchgate.net

2-Fluoroethyl tosylate: A precursor used in some synthetic routes, shows a molecular ion in high-resolution mass spectrometry that can confirm its elemental composition. rsc.org

Table 3: Spectroscopic Data for Fluoroethylcholine Precursors and Analog

| Compound | Analytical Method | Key Data | Reference |

|---|---|---|---|

| Dibromomethane | ¹H NMR (CDCl₃) | δ ~4.95 ppm (s, 2H) | rsc.org |

| Mass Spectrum | m/z 172, 174, 176 | nist.gov | |

| N,N-dimethylaminoethanol | ¹H NMR (CDCl₃) | δ ~2.46 ppm (s, 6H), ~3.59-3.67 ppm (m, 4H) | snmjournals.org |

| Mass Spectrum | m/z 89 (M⁺) | researchgate.net | |

| Fluoroethylcholine Chloride | ¹H NMR (D₂O) | δ ~3.27 ppm (s, 6H), ~3.58-4.07 ppm (m, 6H) |

Radionuclidic Identity and Purity Determination

Radionuclidic identity confirms that the radionuclide present is indeed F-18, while radionuclidic purity assesses the presence of any other radioactive isotopes.

The primary method for this determination is gamma-ray spectroscopy . A high-purity germanium (HPGe) detector is typically used to measure the energy of the gamma rays emitted from the sample. F-18 decays by positron emission, which results in the production of two 511 keV annihilation photons. nih.gov The gamma spectrum of a pure F-18 sample will therefore show a prominent photopeak at 511 keV.

To determine radionuclidic purity, the sample is allowed to decay for a period, which allows the short-lived F-18 to diminish and any longer-lived radionuclidic impurities to become more apparent. The gamma spectrum is then acquired again to look for any other photopeaks. Common potential radionuclidic impurities from the cyclotron production of F-18 can include isotopes like ⁵⁶Co, ⁵⁷Co, ⁵⁸Co, and ¹⁸⁴Re, which would be identified by their characteristic gamma-ray energies. For research purposes, the radionuclidic purity should be very high, often exceeding 99.9%.

Quantitative Analysis and Specific Activity Measurement

The quantitative analysis and determination of specific activity are critical quality control steps in the synthesis of this compound (¹⁸F-FECh) for academic research. These analyses ensure the purity, identity, and potency of the radiotracer, which are essential for the reliability and reproducibility of preclinical and clinical research findings. Methodologies are often adapted from routine production setups for other radiopharmaceuticals like ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG). researchgate.netnih.gov

Quantitative analysis primarily involves chromatographic techniques to determine the radiochemical and chemical purity of the final product. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC)

Radio-HPLC is a cornerstone for determining radiochemical purity. It separates the desired ¹⁸F-FECh from potential radioactive and non-radioactive impurities. In a typical setup, a strong cation exchange (SCX) column is used with a mobile phase consisting of a buffer and an organic modifier, such as 0.25 M Sodium Phosphate monobasic (NaH₂PO₄) and acetonitrile. researchgate.netnih.gov The system is equipped with both a radioactivity detector and an ultraviolet (UV) detector to identify and quantify all components. researchgate.net Research studies consistently report high radiochemical purity for ¹⁸F-FECh, often exceeding 99%, as determined by HPLC. researchgate.netnih.govresearchgate.net High-resolution liquid chromatography-mass spectrometry (LC-MS) can also be employed for a more detailed characterization of the product, allowing for the quantification of non-carrier-added ¹⁹F-Fluorocholine and other potential impurities. snmjournals.org

Thin-Layer Chromatography (TLC)

Radio-TLC offers a simpler and faster, yet reliable, alternative or complementary method to HPLC for assessing radiochemical purity. researchgate.net A small spot of the ¹⁸F-FECh solution is applied to a TLC plate, which is then developed in a mobile phase. researchgate.net For ¹⁸F-FECh, a common mobile phase is a 1:1 ratio of 0.9% normal saline to acetonitrile. researchgate.net The distribution of radioactivity on the plate is measured with a radio-TLC scanner to calculate the retention factor (Rf), which is characteristic of the compound. An Rf value of 0.64 has been reported for ¹⁸F-FECh under these conditions. researchgate.net Like HPLC, TLC analysis consistently shows radiochemical purity greater than 99%. researchgate.netnih.gov

Gas Chromatography (GC)

GC is used to determine the presence and quantity of residual solvents and volatile chemical impurities from the synthesis process. researchgate.netnih.gov Potential impurities in ¹⁸F-FECh synthesis include ethanol, acetonitrile, and precursors like N,N-dimethylethanolamine. researchgate.netnih.govsnmjournals.org A capillary column, such as a DB-200, is often used. researchgate.netnih.gov The method is validated to ensure it meets criteria for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.net Research has demonstrated that levels of residual solvents like ethanol and acetonitrile can be kept well below acceptable thresholds (e.g., <5 mg/mL and <0.41 mg/mL, respectively), with other potential impurities being undetectable. researchgate.netnih.gov

Table 1: Research Findings on Quantitative Analysis of ¹⁸F-Fluoroethylcholine

| Analytical Method | Parameter | Column/Plate | Mobile Phase | Result | Reference |

|---|---|---|---|---|---|

| Radio-HPLC | Radiochemical Purity | SCX Column | 0.25 M NaH₂PO₄: Acetonitrile | > 99% | researchgate.net, nih.gov |

| Relative Retention Time (RRT) | SCX Column | 0.25 M NaH₂PO₄: Acetonitrile | 1.02 | researchgate.net | |

| Radio-TLC | Radiochemical Purity | Silica Gel Plate | 0.9% Normal Saline: Acetonitrile (1:1) | > 99% | researchgate.net, nih.gov |

| Retention Factor (Rf) | Silica Gel Plate | 0.9% Normal Saline: Acetonitrile (1:1) | 0.64 | researchgate.net | |

| Gas Chromatography | Residual Ethanol | DB-200 Capillary Column | - | < 5 mg/mL | researchgate.net, nih.gov |

| Residual Acetonitrile | DB-200 Capillary Column | - | < 0.41 mg/mL | researchgate.net, nih.gov | |

| N,N-dimethylethanolamine | DB-200 Capillary Column | - | Undetectable | researchgate.net, nih.gov |

Specific Activity Measurement

Specific activity, defined as the amount of radioactivity per unit mass of the compound, is a crucial parameter, especially for receptor-based imaging where the number of binding sites is limited. It is typically expressed in gigabecquerels per micromole (GBq/µmol) or Curies per micromole (Ci/µmol). The measurement involves quantifying the total radioactivity of the ¹⁸F-FECh batch and the total mass of the fluoroethylcholine compound.

The radioactivity is measured using a calibrated ion chamber. The mass of the compound is often determined by a validated analytical method, such as ion chromatography or HPLC with a UV detector, by comparing the sample's response to a standard curve of known concentrations of the non-radioactive ("cold") reference standard. snmjournals.org

Research reports a range of specific activities for ¹⁸F-FECh, reflecting different synthesis and purification efficiencies. Early studies reported specific activities around 74 GBq/µmol. snmjournals.orgnih.govsnmjournals.org More recent advancements in synthesis and purification, particularly those aiming to minimize carrier-added and non-carrier-added impurities, have led to products with significantly higher molar activities, in some cases exceeding 450 GBq/µmol. snmjournals.org The use of microfluidic reactors has also been shown to produce high specific activity compounds, with an average specific activity of 730 GBq/µmol reported for a different F-18 labeled radiotracer, suggesting potential for this technology in ¹⁸F-FECh synthesis. nih.gov

Table 2: Reported Specific Activity of ¹⁸F-Fluoroethylcholine in Research

| Reported Specific Activity (GBq/µmol) | Reported Specific Activity (Ci/nmol) | Analytical Context | Reference |

|---|---|---|---|

| 74 | 0.002 | Calculated from ion chromatography analysis of FECh chloride. | snmjournals.org, nih.gov, snmjournals.org |

Vi. Developments in Radiochemistry and Tracer Design for Fluoroethylcholine Ion F 18 Analogues

Design Principles for Metabolically Stable Choline (B1196258) Analogues

A primary challenge in the design of choline-based PET tracers is their in vivo metabolic instability. The natural metabolic pathways of choline involve phosphorylation by choline kinase, which is the basis for its use in imaging cell proliferation, and oxidation by choline oxidase to betaine (B1666868). nih.govmdpi.com This oxidation can lead to radiolabeled metabolites that complicate the interpretation of PET images, particularly in late-imaging protocols. mdpi.comfrontiersin.org To address this, a key design principle has been the development of metabolically stable analogues of Fluoroethylcholine ion F-18.

One of the most successful strategies has been the introduction of deuterium (B1214612) atoms in place of hydrogen atoms at specific positions on the choline molecule. nih.govmdpi.com This "deuterium isotope effect" significantly slows down the rate of oxidation by choline oxidase. mdpi.comnih.gov For instance, [18F]fluoromethyl-[1,2-2H4]-choline ([18F]D4-FCH) was developed based on this principle and has demonstrated improved resistance to oxidation compared to its non-deuterated counterpart, [18F]fluoromethylcholine (FCH). mdpi.comnih.gov This enhanced stability is hypothesized to increase the bioavailability of the parent tracer for phosphorylation within tumor cells, leading to better signal-to-background contrast and improved tumor detection sensitivity. mdpi.commdpi.com

Studies comparing deuterated and non-deuterated choline analogues have shown that the substitution of deuterium for hydrogen, in conjunction with the presence of fluorine-18 (B77423), reduces the degradation of the parent tracer. nih.govmdpi.com In vivo experiments in mice bearing human colon cancer xenografts revealed that oxidation to betaine was substantially reduced with [18F]D4-FCH compared to both [11C]choline and its deuterated version, [11C]D4-choline. aacrjournals.org This indicates that both fluorination and deuteration are important factors in enhancing metabolic stability. aacrjournals.org The improved stability of tracers like [18F]D4-FCH allows for more reliable late-imaging protocols, as the contribution of radiolabeled metabolites to the PET signal is minimized. mdpi.comnih.gov

Table 1: Comparison of Metabolic Stability of Choline Analogues

| Radiotracer | Key Structural Modification | Primary Metabolic Advantage | Reference |

| [18F]D4-FCH | Deuterium substitution at the 1 and 2 positions of the choline backbone | Increased resistance to oxidation by choline oxidase. | mdpi.comnih.gov |

| [18F]FCH | Fluorine-18 labeling | Longer half-life than 11C allows for later imaging. | mdpi.com |

| [11C]Choline | Carbon-11 (B1219553) labeling | Shorter half-life limits late imaging due to decay and metabolism. | mdpi.comaacrjournals.org |

| [11C]D4-Choline | Deuterium substitution and Carbon-11 labeling | Improved stability over [11C]choline but still subject to significant oxidation. | aacrjournals.org |

Exploration of Novel Fluoroethylating Agents and Building Blocks

The synthesis of F-18 labeled tracers like Fluoroethylcholine often relies on the use of fluoroethylating agents, which are small molecules carrying the 18F-fluoroethyl group. Research in this area has focused on developing more reactive and versatile agents to improve the efficiency and applicability of the radiolabeling process. researchgate.netrsc.org

Traditionally, agents like 2-[18F]fluoroethyl tosylate ([18F]FETs) have been widely used due to their good reactivity and stability. researchgate.netresearchgate.net However, the search for improved agents has led to the exploration of novel arylsulfonates. For example, 2-[18F]fluoroethyl arylsulfonates with less electron-rich aryl groups have been shown to be more potent fluoroethylating agents than [18F]FETs in certain reactions. rsc.org The building block approach, where a small molecule is first radiolabeled with F-18 and then conjugated to a larger molecule, offers a modular and often more efficient strategy compared to late-stage fluorination. rsc.orgrsc.org

Recent advances in radiochemistry have also introduced novel methods that simplify the introduction of F-18 into molecules. These include the use of silicon-fluoride acceptor (SiFA) reagents and Al-18F-NOTA complexes, which facilitate the labeling of biomolecules under mild conditions. nih.govsnmjournals.org While not all of these are directly applied to Fluoroethylcholine synthesis, they represent a broader trend towards more user-friendly and efficient F-18 labeling techniques that could influence future tracer design. nih.govsnmjournals.org The development of new S-18F labeling reactions also expands the toolbox for creating novel PET probes. acs.org

Strategies for Improving Radiochemical Yields for Research Applications

High radiochemical yield (RCY) is a critical factor for the successful application of PET tracers in both preclinical and clinical research, ensuring that sufficient radioactivity is available for imaging studies. rsna.org For this compound and its analogues, several strategies have been employed to optimize their synthesis and improve RCYs.

A key area of focus has been the automation of the synthesis process. nih.gov Automated synthesis modules provide a reliable and reproducible method for producing radiotracers, minimizing human error and radiation exposure. nih.govwustl.edu The optimization of reaction conditions within these automated systems, such as temperature, reaction time, and the choice of solvents and bases, is crucial. rsc.orguchicago.edu For instance, a fully automated synthesis of [18F]fluoroethylcholine using a modified commercial module achieved a total radiochemical yield of 30±6% within a 50-minute synthesis time. nih.gov

Furthermore, the choice of the precursor molecule and the leaving group in the nucleophilic substitution reaction significantly influences the RCY. nih.govnih.gov For example, the use of precursors with highly efficient leaving groups can lead to faster and more complete reactions. nih.gov Innovations in the drying of the [18F]fluoride, a critical step for its reactivity, have also been shown to improve labeling efficiency. wustl.edursc.org Researchers at Washington University in St. Louis have developed a method that eliminates the conventional azeotropic drying step, resulting in more consistent radiolabeling and higher yields. wustl.edu

Table 2: Factors Influencing Radiochemical Yield of [18F]Fluoroethylcholine

| Factor | Impact on Radiochemical Yield | Example Strategies | Reference |

| Automation | Improves reproducibility and reliability, potentially increasing yields. | Use of commercially available, modified synthesis modules. | nih.gov |

| Reaction Conditions | Temperature, time, solvents, and bases can be optimized for higher efficiency. | Microwave-enhanced synthesis, use of specific base/solvent combinations. | rsc.orguchicago.edu |

| Purification Method | Efficient purification minimizes product loss. | HPLC and SPE cartridge purification. | rsc.orgnih.gov |

| Precursor & Leaving Group | A good leaving group enhances the rate and completeness of the reaction. | Use of tosylate or other highly reactive leaving groups. | nih.govnih.gov |

| [18F]Fluoride Activation | The reactivity of the fluoride (B91410) ion is crucial for nucleophilic substitution. | Optimized azeotropic drying or novel drying-free methods. | wustl.edursc.org |

Impact of Radiochemistry Innovations on Tracer Availability for Preclinical Research

Innovations in radiochemistry have a direct and significant impact on the availability of PET tracers like this compound for preclinical research. nih.govmdpi.com The development of more efficient, reliable, and automated synthesis methods allows for the routine production of these tracers in sufficient quantities to support a wide range of research activities. nih.goviaea.org

The simplification of radiolabeling procedures, such as the development of "kit-like" methods, has the potential to make F-18 radiochemistry more accessible to research laboratories that may not have dedicated radiochemistry expertise. snmjournals.org This increased accessibility can accelerate the pace of preclinical research by enabling more researchers to utilize PET imaging in their studies. nih.gov The establishment of compliant radiopharmacy facilities within university settings is also crucial for supporting fundamental and preclinical studies by providing a source of high-quality radiopharmaceuticals. mdpi.com

Furthermore, the development of tracers with longer half-lives, such as those labeled with F-18 (t½ ≈ 110 min) compared to C-11 (t½ ≈ 20 min), has practical advantages for preclinical research. mdpi.comresearchgate.net The longer half-life of F-18 allows for more complex and longer-duration imaging studies and facilitates the transportation of the tracer from a central production facility to multiple research sites. researchgate.net

The availability of metabolically stable analogues, such as [18F]D4-FCH, has also expanded the scope of preclinical research by providing more reliable tools for studying choline metabolism and its role in disease. mdpi.comresearchgate.netnih.gov These advanced tracers enable more accurate quantification of biological processes and the assessment of therapeutic responses in animal models of disease. nih.gov The continuous development of novel F-18 labeled tracers for various biological targets further enriches the toolbox available to preclinical researchers. acs.org

Theoretical and Computational Approaches in Radiotracer Design

In recent years, theoretical and computational methods have become increasingly important in the design and development of novel PET tracers, including analogues of this compound. frontiersin.orgresearchgate.net These in silico approaches can predict key properties of potential tracer candidates, helping to guide and accelerate the development process. frontiersin.orgfrontiersin.org

One of the major applications of computational models is the prediction of a tracer's ability to cross the blood-brain barrier (BBB), which is a critical requirement for neuroimaging agents. frontiersin.orgresearchgate.netnih.gov Quantitative structure-activity relationship (QSAR) models can be used to predict BBB permeability based on the molecular structure of a compound. frontiersin.orgnih.gov These models can help to identify promising candidates for further experimental evaluation and to deprioritize those with a low probability of brain uptake. frontiersin.org

Computational methods can also be used to predict other important properties of PET tracers, such as their affinity and selectivity for the target receptor or enzyme, their metabolic stability, and their pharmacokinetic profile. frontiersin.orgnih.gov For example, molecular docking simulations can be used to predict the binding mode and affinity of a tracer to its target protein. nih.gov This information can be used to design new analogues with improved binding properties.

While these in silico tools are powerful, it is important to note that they are often based on data from traditional drugs, which may not always accurately predict the behavior of PET tracers due to differences in administered dose and route of administration. frontiersin.org Therefore, there is a recognized need for the development of prediction models specifically dedicated to CNS PET tracers. frontiersin.orgnih.gov Despite these limitations, theoretical and computational approaches are invaluable for rational radiotracer design, allowing for a more focused and efficient discovery process. researchgate.netnih.gov

Vii. Methodological Advancements in Preclinical Research Application

Quantitative PET Imaging Techniques for Preclinical Studies

Quantitative Positron Emission Tomography (PET) imaging in preclinical studies provides a non-invasive means to assess the kinetic and metabolic data of Fluoroethylcholine ion F-18 within living organisms. nih.govnih.gov The primary goal of these techniques is to move beyond qualitative visualization to obtain precise, reproducible measurements of radiotracer concentration in tissues over time.

One of the most common quantitative metrics used in preclinical PET studies is the Standardized Uptake Value (SUV). The SUV normalizes the measured radioactivity concentration in a region of interest (ROI) to the injected dose and the body weight of the animal, providing a semi-quantitative index of tracer uptake. In preclinical models of Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM), treatment with rapamycin (B549165) for 72 hours was shown to suppress the [18F]FCH standardized uptake value (SUV) by over 50% in tumors. nih.govaacrjournals.org Interestingly, studies have shown that tumor SUV did not correlate with the proliferation index (Ki-67%) or tumor size. aacrjournals.org

Dynamic PET scanning is a more advanced quantitative technique. It involves acquiring a series of images over a specific period following the injection of this compound. This method allows for the generation of time-activity curves (TACs) for different tissues, which plot the change in tracer concentration over time. These TACs are fundamental for subsequent kinetic analysis and provide detailed insights into the tracer's delivery, uptake, and clearance. For instance, a dynamic PET study revealed that the blood level of 18F-FECh decreased rapidly within one minute, while the concentration in prostate cancer tissue reached a maximum in approximately 1.5 minutes and remained constant for up to 60 minutes. snmjournals.orgnih.gov Reliable estimates of all kinetic parameters can often be achieved from the first 30 minutes of a dynamic scan. researchgate.net

| Quantitative Parameter | Description | Application in Preclinical F-18 Fluoroethylcholine Studies |

| Standardized Uptake Value (SUV) | A semi-quantitative ratio of radioactivity concentration in tissue to the injected dose normalized by body weight. | Used to assess changes in tracer uptake in response to therapeutic interventions, such as rapamycin treatment in TSC models. nih.govaacrjournals.org |

| Time-Activity Curve (TAC) | A graphical representation of radiotracer concentration in a region of interest over time, derived from dynamic PET scans. | Essential for kinetic modeling to determine the rates of transport and metabolism of the tracer in tissues like tumors and healthy organs. snmjournals.orgnih.gov |

| Percent Injected Dose per Gram (%ID/g) | A quantitative measure representing the fraction of the total injected radioactive dose that accumulates in one gram of tissue. | Used to compare tracer accumulation across different tissues, such as between endometriotic lesions and muscle tissue in animal models. researchgate.net |

Kinetic Modeling and Compartmental Analysis of this compound Uptake and Metabolism in Preclinical Systems

Kinetic modeling of dynamic PET data provides a deeper understanding of the physiological processes governing the distribution of this compound. This approach uses mathematical models to describe the tracer's movement between different biological compartments.

A commonly applied model for this compound in preclinical systems is the two-tissue compartmental model. nih.govnih.gov This model typically describes the tracer's movement from the blood plasma into the tissue's extracellular space and then its transport into the intracellular space, where it can be metabolized. The in-vitro uptake mechanism involves active transport into tumor cells, followed by phosphorylation to phosphoryl-18F-FECh, and subsequent integration into phospholipids (B1166683). snmjournals.orgnih.gov This metabolic trapping is a key reason for its accumulation in cancer cells.

The model yields several key micro- and macro-parameters:

K1 (Influx Rate Constant): Represents the rate of tracer transport from blood plasma into the tissue. Studies have found a moderate but significant correlation between SUV and K1. nih.govnih.gov

k2 (Efflux Rate Constant): Represents the rate of tracer transport from the tissue back into the blood plasma.

k3 (Phosphorylation Rate Constant): Represents the rate at which this compound is phosphorylated by the enzyme choline (B1196258) kinase within the cell, effectively trapping it. There is often no correlation found between SUV and k3. nih.govnih.gov

k4 (Dephosphorylation Rate Constant): Represents the rate of the reverse process, where the phosphorylated tracer is converted back. This rate is often considered negligible.

Kinetic analysis has demonstrated a significant increase in the mean values for K1 and k3 in tumor tissue compared to normal tissue. nih.govnih.gov Furthermore, net tracer influx (Ki) is generally higher in tumors, with the highest-grade tumors showing markedly higher values than lower-grade tumors. researchgate.net

| Kinetic Parameter | Biological Interpretation | Significance in Preclinical F-18 Fluoroethylcholine Research |

| K1 | Rate of transport from blood to tissue (forward transport). | Indicates blood flow and membrane permeability to the tracer. Significantly higher in tumor vs. normal tissue. nih.govnih.gov |

| k2 | Rate of transport from tissue back to blood (reverse transport). | Reflects the clearance of the unbound tracer from the tissue. |

| k3 | Rate of intracellular phosphorylation by choline kinase. | Represents the metabolic trapping of the tracer. Significantly higher in tumor vs. normal tissue. nih.govnih.gov |

| k4 | Rate of dephosphorylation. | Generally assumed to be very low or zero, indicating irreversible trapping. |

| Ki | Net influx rate, combining transport and phosphorylation. | A robust measure of overall tracer accumulation, showing good correlation with tumor grade. researchgate.net |

Integration of Multi-Modal Imaging in Preclinical Research (e.g., PET/CT, PET/MRI)

The integration of PET with anatomical imaging modalities like Computed Tomography (CT) and Magnetic Resonance Imaging (MRI) has revolutionized preclinical research. This multi-modal approach provides a synergistic combination of functional data from PET and detailed anatomical information from CT or MRI. nih.gov